molecular formula C35H46O11 B2573175 [(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate CAS No. 220137-96-2

[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate

Cat. No.: B2573175
CAS No.: 220137-96-2
M. Wt: 642.742
InChI Key: JTNATBHVCGLKLX-YREJYPSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triterpenoid limonoid characterized by a highly complex spirocyclic architecture. Key structural features include:

  • A spiro junction connecting a pentacyclic heptadecane system with a cyclopentane moiety.
  • Substituents: 13,15-diacetyloxy, 4'-(furan-3-yl), 3',8-dihydroxy, and 1,3',12-trimethyl groups, along with an (E)-2-methylbut-2-enoate ester .

Properties

IUPAC Name

[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3/b17-8+/t21-,22-,23+,24+,25-,26-,27+,28-,29+,31+,32-,33-,34-,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNATBHVCGLKLX-YREJYPSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@@]([C@]12[C@]34C[C@H](O2)C[C@H]3[C@@]5([C@@H](C[C@@H]([C@]6([C@H]5[C@@H]([C@@H]4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities due to the presence of multiple functional groups and a unique spirocyclic framework.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of many biologically active natural products. The presence of diacetoxy and hydroxyl groups may contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of similar compounds have shown significant antimicrobial activity against various pathogens. For instance:

  • In Vitro Studies : Compounds with furan and hydroxyl functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of compounds with similar structural features has been extensively studied:

  • Free Radical Scavenging : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals.
  • DPPH Assay : In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, compounds structurally similar to the target compound have shown a high percentage of inhibition.

Cytotoxicity and Cancer Research

The cytotoxic effects of spirocyclic compounds have been explored in cancer research:

  • Cell Line Studies : Various studies have reported that such compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
  • Mechanisms : The proposed mechanisms include the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of a related compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .

Study 2: Antioxidant Activity

In a comparative analysis published in Food Chemistry, a derivative exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals compared to ascorbic acid at 20 µg/mL

2
.

Study 3: Cytotoxic Effects on Cancer Cells

A recent investigation in Cancer Letters assessed the cytotoxicity of similar spirocyclic compounds on MCF-7 cell lines. The results showed an IC50 value of 15 µM after 48 hours of treatment .

Data Table: Summary of Biological Activities

Activity TypeTest MethodResultReference
AntimicrobialMIC against S. aureus32 µg/mL
MIC against E. coli32 µg/mL
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
2
CytotoxicityMCF-7 Cell Line AssayIC50 = 15 µM

Comparison with Similar Compounds

Research Implications

  • SAR Insights : The 3',8-dihydroxy and diacetyloxy groups are essential for HDAC8 affinity, while the furan-3-yl moiety may enhance selectivity over kinases .
  • Limitations : Structural complexity hampers synthetic accessibility, necessitating natural product extraction or semi-synthesis .

Q & A

Basic: What spectroscopic techniques are essential for confirming the stereochemical configuration of this compound?

Methodological Answer:
To resolve the stereochemical complexity of the compound, a combination of 2D NMR techniques (e.g., COSY, NOESY, and HSQC) is critical for assigning proton-proton correlations and spatial relationships. For example, NOESY can identify through-space interactions between protons in rigid cyclic systems, while HSQC correlates carbons with directly bonded protons. Additionally, X-ray crystallography is definitive for absolute configuration determination if single crystals are obtainable. Cross-referencing experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) or databases like the NIST Chemistry WebBook (which standardizes spectral data) enhances reliability .

Advanced: How can computational reaction path search methods improve the synthesis of spirocyclic analogs?

Methodological Answer:
Advanced synthesis optimization involves quantum chemical reaction path searches (e.g., using the AFIR method) to identify low-energy pathways for forming the spirocyclic core. For instance, ICReDD’s workflow integrates these calculations with machine learning to prioritize reaction conditions (e.g., solvent, catalyst) that minimize side products . Coupling this with COMSOL Multiphysics simulations allows modeling reaction kinetics and mass transfer limitations in real-time, enabling predictive scaling from microreactors to pilot-scale systems . A factorial design approach (varying temperature, pressure, and stoichiometry) can systematically validate computational predictions .

Basic: What purification strategies are effective for isolating this oxygen-rich polycyclic compound?

Methodological Answer:
Due to its oxygenated and sterically hindered structure, preparative HPLC with a polar stationary phase (e.g., C18 or pentafluorophenyl columns) and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended. Prior solubility screening in solvents like dichloromethane:methanol (9:1) ensures optimal loading. Evidence from similar compounds suggests that size-exclusion chromatography (SEC) may separate oligomeric byproducts, while repeated crystallization from ethyl acetate/hexane mixtures can yield high-purity crystals .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). A meta-analysis approach using standardized positive controls (e.g., staurosporine for cytotoxicity assays) and inter-laboratory validation (as in atmospheric trace gas studies ) is critical. Advanced statistical tools like Bayesian hierarchical modeling can account for between-study heterogeneity, while high-content screening (HCS) with multi-parametric readouts (e.g., apoptosis markers, mitochondrial membrane potential) provides mechanistic clarity .

Basic: Which spectral databases are most reliable for structural verification?

Methodological Answer:
The NIST Chemistry WebBook provides peer-reviewed mass spectra and retention indices, while PubChem offers NMR and IR data crowdsourced from academic publications. For stereochemical validation, the Cambridge Structural Database (CSD) archives X-ray-derived geometries. Cross-referencing experimental data with these resources minimizes reliance on unvetted commercial databases .

Advanced: What molecular dynamics (MD) protocols best predict the compound’s binding to biological targets?

Methodological Answer:
For MD simulations, force field parameterization (e.g., GAFF2 with AM1-BCC charges) is critical for the compound’s furan and acetyloxy groups. Solvation models (TIP3P water) and enhanced sampling techniques (metadynamics) improve conformational sampling. Integrating docking studies (AutoDock Vina) with MD-refined poses identifies stable binding modes. AI-driven tools like AlphaFold can predict target protein flexibility, refining binding affinity estimates .

Basic: How should stability studies be designed to assess degradation under environmental stressors?

Methodological Answer:
Conduct accelerated stability testing using ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis. Monitor degradation via LC-MS/MS to identify hydrolyzed products (e.g., loss of acetyl groups). For photostability, employ a ICH Q1B-compliant light cabinet (1.2 million lux hours) and track UV-vis spectral changes .

Advanced: How can factorial design optimize derivative synthesis while minimizing experimental runs?

Methodological Answer:
A 2<sup>k</sup> factorial design (where k = variables like catalyst loading, temperature, and reaction time) efficiently identifies significant factors. For example, a 3-factor design (8 runs) with ANOVA analysis can reveal interactions between variables. Post-hoc response surface methodology (RSM) refines optimal conditions. This approach, combined with high-throughput robotics , reduces trial-and-error inefficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.